molecular formula C27H26ClN3O4 B4334608 4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide

4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide

Cat. No.: B4334608
M. Wt: 492.0 g/mol
InChI Key: RAYPWCDYLPSESK-UHFFFAOYSA-N
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Description

4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide is a complex organic compound with significant implications in various scientific fields. The molecule features multiple functional groups, including a quinazoline ring, methoxy substituents, and a diethylamide moiety, which contribute to its versatile chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide typically involves the following steps:

  • Formation of the quinazoline core: : Starting with 4-chloroaniline and a suitable aldehyde to form the 4-chlorophenylquinazoline intermediate through cyclization.

  • Oxidation to form the 4-oxo group: : The intermediate is then oxidized using agents such as potassium permanganate or chromium trioxide.

  • Attachment of the methoxy group: : Introduction of a methoxy substituent via nucleophilic substitution or electrophilic aromatic substitution.

  • Formation of the diethylamide moiety: : The final step involves reacting the intermediate with diethylamine under conditions such as reflux in an inert solvent like toluene.

Industrial Production Methods

Industrially, the compound is produced using a scaled-up version of the laboratory synthesis, employing continuous flow reactors and optimized conditions to maximize yield and purity. Key steps include careful temperature control, use of catalysts to enhance reaction rates, and efficient purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the methoxy and amide groups, producing corresponding acids or other oxidized products.

  • Reduction: : Reduction of the quinazolin-4-one moiety can lead to derivatives with altered biological activities.

  • Substitution: : The presence of chlorine in the phenyl ring allows for various substitution reactions, creating a diverse range of analogs.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Nucleophiles like amines, thiols, and alcohols under acidic or basic conditions.

Major Products Formed

  • Oxidized derivatives: : Carboxylic acids and aldehydes.

  • Reduced derivatives: : Alcohols and amines.

  • Substituted analogs: : Phenyl-substituted products with varying functional groups.

Scientific Research Applications

Chemistry

Biology

It acts as an inhibitor or activator of specific enzymes, making it a valuable tool in biochemical assays and studies of enzyme kinetics.

Medicine

Industry

Used in the development of advanced materials, including polymers and coatings, due to its unique structural features and chemical reactivity.

Mechanism of Action

Molecular Targets

The compound interacts with various molecular targets, including kinases, proteases, and other enzymes involved in critical biological processes.

Pathways Involved

It affects signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide

  • 4-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide

Highlighting Uniqueness

What sets 4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide apart is the specific substitution pattern on the phenyl ring and the presence of multiple reactive groups, providing a balance of hydrophobic and hydrophilic characteristics and leading to unique biological activities.

Properties

IUPAC Name

4-[[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]methoxy]-N,N-diethyl-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-4-30(5-2)26(32)18-10-15-23(24(16-18)34-3)35-17-25-29-22-9-7-6-8-21(22)27(33)31(25)20-13-11-19(28)12-14-20/h6-16H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYPWCDYLPSESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide
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4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide
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4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide
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Reactant of Route 4
4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide
Reactant of Route 5
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4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide
Reactant of Route 6
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4-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy}-N,N-diethyl-3-methoxybenzamide

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